TCMDC-135051

Antimalarial drug discovery Structure-Activity Relationship (SAR) Parasiticidal activity

Procure TCMDC-135051, the definitive reversible PfCLK3 probe with a validated 7-azaindole scaffold. Essential for benchmarking in RNA splicing and multi-stage antimalarial studies (blood, liver, transmission). Its published co-crystal structure (PDB: 8RPC) enables rational drug design; ensure fidelity in SAR campaigns by using this specific, well-characterized chemical probe.

Molecular Formula C29H33N3O3
Molecular Weight 471.601
CAS No. 2413716-15-9
Cat. No. B2432879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTCMDC-135051
CAS2413716-15-9
Molecular FormulaC29H33N3O3
Molecular Weight471.601
Structural Identifiers
SMILESCCN(CC)CC1=CC(=C(C=C1)OC)C2=CC3=C(C=CN=C3N2)C4=CC(=C(C=C4)C(=O)O)C(C)C
InChIInChI=1S/C29H33N3O3/c1-6-32(7-2)17-19-8-11-27(35-5)25(14-19)26-16-24-21(12-13-30-28(24)31-26)20-9-10-22(29(33)34)23(15-20)18(3)4/h8-16,18H,6-7,17H2,1-5H3,(H,30,31)(H,33,34)
InChIKeyXKLPRHHLSQBUIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[2-[5-(Diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid (TCMDC-135051): A Potent and Selective PfCLK3 Kinase Inhibitor for Antimalarial Research and Development


4-[2-[5-(Diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid, widely known by its development code TCMDC-135051, is a synthetic small molecule [1]. It acts as a potent, reversible, and highly selective inhibitor of the essential malarial kinase Plasmodium falciparum CLK3 (PfCLK3) [2]. The compound is characterized by a 7-azaindole core scaffold and exhibits multi-stage antimalarial activity, targeting blood-stage parasites, gametocytes (transmission stages), and liver-stage development [3][4].

Why Substituting 4-[2-[5-(Diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid with Other PfCLK3 or Kinase Inhibitors Compromises Experimental Reproducibility and Multi-Stage Efficacy


The compound, TCMDC-135051, is not merely a potent PfCLK3 inhibitor but a highly optimized chemical probe with a specific, well-characterized interaction with its target [1]. Generic substitution with other PfCLK3 inhibitors, even close structural analogues, fails to replicate its unique combination of properties. As shown in the quantitative evidence below, seemingly minor structural modifications can result in a significant loss of whole-cell parasiticidal potency [2] or an altered mechanism of action, such as irreversible covalent binding, which changes the compound's resistance profile and duration of action [3]. Furthermore, its activity against multiple parasite life-cycle stages (blood, liver, and transmission) is a specific, validated attribute not guaranteed in other in-class compounds, making direct replacement scientifically unsound for projects requiring these precise characteristics [4].

Quantitative Differentiation Evidence for 4-[2-[5-(Diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid (TCMDC-135051) Against Closest Analogs and Comparators


Superior Whole-Cell Antimalarial Potency (EC50) Despite Comparable Biochemical Activity (IC50) Against Closest Structural Analogues

A head-to-head comparison of TCMDC-135051 with its close structural analogues reveals a critical differentiation in whole-cell efficacy. While several analogues exhibit similar or even slightly improved potency against the recombinant PfCLK3 enzyme (IC50), their ability to kill the parasite (EC50) is significantly compromised. TCMDC-135051 maintains a favorable balance between enzyme inhibition and parasiticidal activity [1]. For instance, the morpholine analogue 8c (IC50 = 9 nM) is 4-fold more potent on the enzyme, but its whole-cell potency (EC50 = 1339 nM) is more than 7-fold weaker than TCMDC-135051 (EC50 = 180 nM) [1]. This indicates that TCMDC-135051 possesses superior physicochemical or cell-permeability properties that are essential for in-cell target engagement, a key advantage for its use as a chemical probe or lead in cellular assays.

Antimalarial drug discovery Structure-Activity Relationship (SAR) Parasiticidal activity

Validated Multi-Stage Antimalarial Activity: A Differentiating Feature from Compounds Lacking Transmission-Blocking and Liver-Stage Data

Unlike many antimalarial leads that are only characterized against the symptomatic blood stage, TCMDC-135051 has been rigorously validated for activity across multiple stages of the parasite lifecycle. In a liver invasion and development assay using Plasmodium berghei sporozoites, TCMDC-135051 demonstrates potent activity with a pEC50 of 6.17 (EC50 = 0.40 µM) [1]. Furthermore, it has been shown to prevent the development of stage V gametocytes, thereby reducing transmission to the mosquito vector [2]. This multi-stage profile is a specific, quantitative attribute that distinguishes TCMDC-135051 from other compounds that may only demonstrate blood-stage activity, making it a more versatile tool for research into prophylaxis and transmission interruption.

Malaria transmission blocking Liver-stage malaria Multi-stage antimalarial

Reversible Mechanism of Action: Differentiated Resistance and Washout Kinetics Profile Compared to Covalent PfCLK3 Inhibitors

TCMDC-135051 acts as a reversible, ATP-competitive inhibitor of PfCLK3, a mechanism that offers distinct advantages and disadvantages compared to newer covalent inhibitors like compound 4 [1]. While covalent inhibitors offer a longer duration of action (e.g., compound 4 maintains efficacy after a 6-hour washout), their irreversible binding to a single cysteine residue (Cys368) makes them highly vulnerable to point mutations that eliminate the nucleophilic target, a known resistance mechanism [1]. In contrast, TCMDC-135051's reversible binding may present a different resistance profile, potentially making it a more resilient scaffold for combination therapies or for use in areas where covalent inhibitor resistance has emerged. This mechanistic difference is a key scientific criterion for selecting the appropriate chemical probe for resistance mechanism studies.

Covalent inhibitors Reversible inhibition Drug resistance Duration of action

Validated Research and Preclinical Development Scenarios for 4-[2-[5-(Diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid (TCMDC-135051)


A Reference Reversible PfCLK3 Inhibitor for Antimalarial Mechanism-of-Action and Target Validation Studies

TCMDC-135051 serves as the gold-standard, reversible chemical probe for investigating the biology of PfCLK3. As the compound for which the target's essential role in RNA splicing and multi-stage parasite survival was first validated [1], it is indispensable for any laboratory studying PfCLK3-dependent phenotypes. Its well-characterized reversible binding kinetics and ATP-dependent IC50 profile [2] provide a crucial baseline for benchmarking next-generation inhibitors, particularly when differentiating the phenotypic consequences of reversible versus covalent target engagement.

A Core Scaffold for Structure-Activity Relationship (SAR) and Lead Optimization Campaigns

The 7-azaindole core of TCMDC-135051 is the foundational scaffold for multiple lead optimization programs aimed at developing novel antimalarials [3]. The published crystal structure of TCMDC-135051 bound to PfCLK3 (PDB: 8RPC) provides a rational basis for structure-based drug design [4]. Medicinal chemistry teams can procure this compound to serve as a positive control and structural benchmark for synthesizing and evaluating new analogues, with a rich SAR dataset already available to guide their design efforts and assess improvements in potency, selectivity, or metabolic stability [5].

A Multi-Stage Tool Compound for Malaria Transmission and Prophylaxis Research

Researchers focused on interventions beyond symptomatic blood-stage treatment will find TCMDC-135051 uniquely valuable. Its validated activity against liver-stage parasites (EC50 = 0.40 µM) [6] and its ability to disrupt gametocyte development and reduce mosquito transmission [1] make it a key reagent for studying the biology of these disease-critical stages. This multi-stage activity profile, which is not a universal feature of antimalarial leads, enables its use as a positive control in assays designed to identify new prophylactic or transmission-blocking agents.

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